Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester
Description
Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester is an organic compound with the molecular formula C12H17NOS. It consists of 32 atoms, including 17 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Properties
CAS No. |
96009-53-9 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
S-ethyl N-(3-phenylpropyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-2-15-12(14)13-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14) |
InChI Key |
JBWILVJQLKDERY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester involves several steps. One common method includes the reaction of (3-phenylpropyl)amine with carbon disulfide to form the corresponding dithiocarbamate, which is then treated with ethyl iodide to yield the desired ester. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules, leading to various biological activities .
Comparison with Similar Compounds
Carbamothioic acid, (3-phenylpropyl)-, S-ethyl ester can be compared with other similar compounds, such as:
Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester: This compound has a similar structure but with a different ester group, leading to variations in its chemical properties and reactivity.
Carbamothioic acid, phenylpropyl-, S-methyl ester: Another similar compound with a methyl ester group, which affects its solubility and reactivity compared to the ethyl ester.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
